Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

Catalog No.
S696937
CAS No.
77290-31-4
M.F
C11H19N3O2
M. Wt
225.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

CAS Number

77290-31-4

Product Name

Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

IUPAC Name

tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

InChI

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h5-9H2,1-3H3

InChI Key

OJUKCGDZZNLDPC-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC#N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC#N
  • Chemical Intermediate: Due to the presence of a reactive carboxylic acid ester group (tert-butyl) and a cyanomethyl group, tert-butyl CMpiperazine-1-carboxylate is a potential intermediate for the synthesis of various functional molecules. However, specific research examples are not readily available in scientific literature.
  • Database Listings: Tert-butyl CMpiperazine-1-carboxylate is listed in several chemical databases like PubChem [] and CAS, but these entries primarily focus on physical properties and identification information.

Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H19N3O2C_{11}H_{19}N_{3}O_{2} and a molecular weight of approximately 225.292 g/mol. It is characterized by its piperazine structure, which includes a tert-butyl group and a cyanomethyl substituent at the 4-position of the piperazine ring. This compound is classified under various chemical databases such as PubChem and Sigma-Aldrich, where it is listed with identifiers like CID 21936030 and CAS number 77290-31-4 .

There is no current scientific research available on the mechanism of action of Tert-butyl MCP. Piperazine derivatives have been investigated for their potential medicinal properties, but the mechanisms of action for these compounds are varied and still under investigation [].

Typical for compounds containing piperazine and carboxylate functionalities. Notably, it can undergo hydrolysis, leading to the formation of the corresponding piperazine carboxylic acid and cyanomethanol. Additionally, it may engage in nucleophilic substitution reactions due to the presence of the cyanomethyl group, which can be transformed into various functional groups through appropriate reagents.

The synthesis of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate typically involves several steps:

  • Formation of Piperazine Derivative: The initial step often includes the reaction of piperazine with an appropriate alkylating agent to introduce the tert-butyl group.
  • Cyanomethylation: This step involves treating the piperazine derivative with a cyanomethylating agent, such as bromoacetonitrile.
  • Carboxylation: Finally, a carboxylic acid derivative is introduced to form the carboxylate ester.

These steps can vary based on specific reagents and conditions used in the laboratory.

Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate has potential applications in medicinal chemistry, particularly in drug development targeting central nervous system disorders. Its unique structure may allow it to interact with various biological targets, making it a candidate for further exploration in pharmaceutical formulations.

Several compounds share structural similarities with tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylateSimilar piperidine structureContains a piperazine ring instead of piperidine
N-MethylpiperazineContains a methyl group at nitrogenLacks the carboxylic acid functionality
1-(2-Cyanomethyl)piperazineContains a cyanomethyl groupDifferent substitution pattern on the piperazine ring

Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate stands out due to its combination of a tert-butyl group, cyanomethyl substituent, and carboxylic acid functionality, which may confer distinct pharmacological properties compared to its analogs.

XLogP3

0.7

Wikipedia

Tert-Butyl 4-(cyanomethyl)piperazine-1-carboxylate

Dates

Modify: 2023-08-15

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